2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

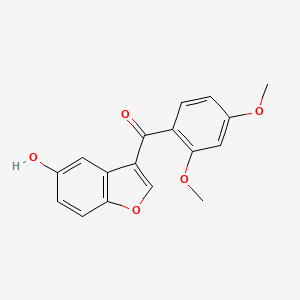

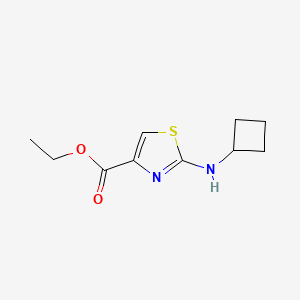

2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)essigsäure ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings aus, der an eine Phenylgruppe gebunden ist, die mit drei Methoxygruppen substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)essigsäure umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion gebildet, an der Hydrazinderivate und geeignete Aldehyde oder Ketone beteiligt sind.

Anbindung der Phenylgruppe: Die Phenylgruppe, die mit Methoxygruppen substituiert ist, wird durch eine Kupplungsreaktion eingeführt, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungsverfahren.

Einführung der Essigsäureeinheit:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehört die Verwendung von Hochdurchsatz-Screening für Reaktionsbedingungen sowie die Implementierung von kontinuierlichen Strömungsreaktoren für die großtechnische Synthese.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können den Triazolring in andere stickstoffhaltige Heterocyclen umwandeln.

Substitution: Die Methoxygruppen am Phenylring können durch andere funktionelle Gruppen durch nucleophile aromatische Substitution substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Triazolderivate, die für bestimmte Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.

Biologie: Sie wurde auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und anticancerogene Eigenschaften.

Medizin: Die Verbindung wird auf ihre potenzielle Verwendung als Medikamentenkandidat untersucht, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress und Entzündungen einhergehen.

Industrie: Sie wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen:

Molekulare Ziele: Die Verbindung kann Enzyme angreifen, die an oxidativen Stresswegen beteiligt sind, wie z. B. Superoxiddismutase und Katalase.

Beteiligte Wege: Sie kann Signalwege modulieren, die mit Entzündungen und Zellproliferation zusammenhängen, einschließlich der NF-κB- und MAPK-Wege.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use as a drug candidate, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, including the NF-κB and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4,5-Trimethoxyphenylessigsäure: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber ohne den Triazolring.

3,4,5-Trimethoxybenzylakohol: Eine weitere Verbindung mit demselben Phenylsubstitutionsmuster, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)essigsäure ist aufgrund des Vorhandenseins sowohl des Triazolrings als auch der methoxysubstituierten Phenylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen, was sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C13H15N3O5 |

|---|---|

Molekulargewicht |

293.27 g/mol |

IUPAC-Name |

2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetic acid |

InChI |

InChI=1S/C13H15N3O5/c1-19-9-4-8(5-10(20-2)12(9)21-3)13-14-7-16(15-13)6-11(17)18/h4-5,7H,6H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

AQDXEJXKLOBFBJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)

![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)

![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)